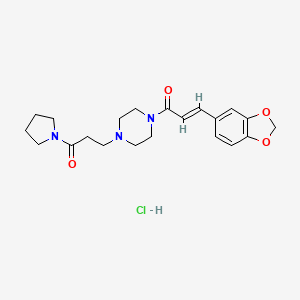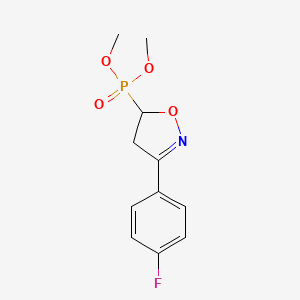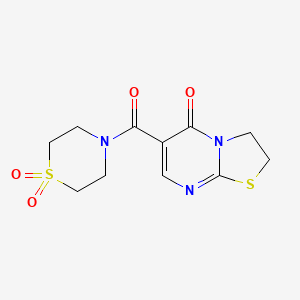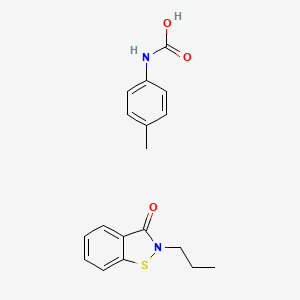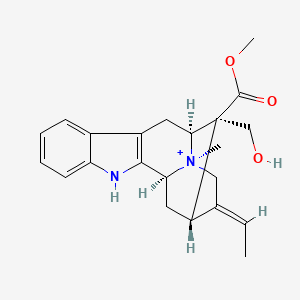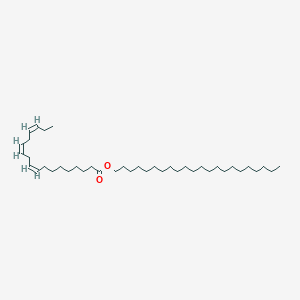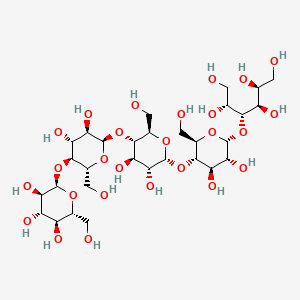
Maltopentaitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maltopentaitol is a polyol derived from maltopentaose, a type of malto-oligosaccharide It consists of five glucose units linked by α-1,4-glycosidic bonds, with each glucose unit reduced to an alditol form
準備方法
Synthetic Routes and Reaction Conditions: Maltopentaitol can be synthesized through the reduction of maltopentaose. The typical synthetic route involves the use of a reducing agent such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is usually carried out in an aqueous solution at room temperature or slightly elevated temperatures to ensure complete reduction of the aldehyde groups to hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic reduction processes. Enzymes such as aldose reductase can be employed to catalyze the reduction of maltopentaose to this compound under controlled conditions. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product.
化学反応の分析
Types of Reactions: Maltopentaitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like periodic acid (HIO4) or sodium periodate (NaIO4), which cleave the vicinal diols to form aldehydes or carboxylic acids.
Reduction: Further reduction of this compound can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound using reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound typically yields smaller aldehyde or carboxylic acid fragments.
Reduction: Complete reduction results in the formation of polyhydroxy compounds.
Substitution: Substitution reactions produce esters or ethers, depending on the reagents used.
科学的研究の応用
Maltopentaitol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of polyols and oligosaccharides.
Biology: this compound serves as a substrate for enzymatic studies, particularly in the investigation of glycosidases and glycosyltransferases.
Medicine: Research into this compound includes its potential use as a low-calorie sweetener and its role in the development of drug delivery systems due to its biocompatibility and non-toxicity.
Industry: In the food industry, this compound is explored for its prebiotic properties and its ability to improve the texture and stability of food products.
作用機序
The mechanism by which maltopentaitol exerts its effects is primarily through its interaction with specific enzymes and receptors. In biological systems, this compound can act as a substrate for enzymes like glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction can influence various metabolic pathways, including carbohydrate metabolism and energy production.
類似化合物との比較
Maltopentaitol is unique among polyols due to its specific structure and properties. Similar compounds include:
Maltotetraitol: A polyol derived from maltotetraose, consisting of four glucose units.
Maltotriose: A trisaccharide composed of three glucose units, which can be reduced to maltotriitol.
Maltose: A disaccharide that can be reduced to maltitol.
Compared to these compounds, this compound has a higher degree of polymerization, which can influence its solubility, sweetness, and functional properties in various applications.
特性
CAS番号 |
39026-61-4 |
|---|---|
分子式 |
C30H54O26 |
分子量 |
830.7 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+/m0/s1 |
InChIキー |
MEHNNNGMBRWNEY-GMMZZHHDSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



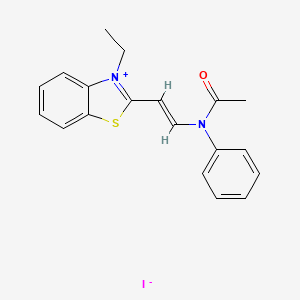

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
